molecular formula C6H4ClNO2 B046074 6-Chloronicotinic acid CAS No. 5326-23-8

6-Chloronicotinic acid

Cat. No.: B046074
CAS No.: 5326-23-8
M. Wt: 157.55 g/mol
InChI Key: UAWMVMPAYRWUFX-UHFFFAOYSA-N
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Description

6-Chloronicotinic acid (6-CNA; C₆H₄ClNO₂, molecular weight 157.55) is a chlorinated pyridinecarboxylic acid with a pKa of ~3.24 . It is a key metabolite of neonicotinoid insecticides such as imidacloprid, acetamiprid, and thiacloprid, formed via oxidative degradation of their chloropyridinylmethyl (CPM) moieties . In the environment, 6-CNA accumulates in soils (0.5–1 ppm after imidacloprid application) and has been detected in aquatic organisms, plants, and human urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-chloronicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid. The process begins with the cyclization and ammonification of DL-malic acid to produce 6-hydroxynicotinic acid. This intermediate is then subjected to a chlorination reaction to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a series of well-controlled reactions. For instance, 6-hydroxynicotinic acid is dissolved in triethylamine, followed by the addition of phosphorus oxychloride under reflux conditions. The reaction mixture is then cooled and acidified to precipitate the desired product .

Chemical Reactions Analysis

Photolytic and photocatalytic degradation

  • 6-Chloronicotinic acid has been studied for its degradation in water using photolytic and photocatalytic methods .
  • Photolytic degradation using UVA irradiation showed no significant change in this compound concentration after 120 minutes.
  • Photocatalytic degradation with titanium dioxide (TiO₂) as a catalyst showed first-order kinetics, with a disappearance rate constant k=0.011±0.001k=0.011±0.001 min<sup>-1</sup> and a half-life t1/2=63.1±5.5t_{1/2}=63.1±5.5 min .

Biological degradation

  • Certain bacteria, such as Bradyrhizobiaceae strain SG-6C, can degrade this compound .
  • These bacteria hydrolytically dechlorinate this compound into 6-hydroxynicotinic acid, which is then metabolized via the nicotinic acid pathway .
  • The gene responsible for the initial dechlorination step, cch2, has been identified and can be transferred via an Integrative and Conjugative Element (ICE) .

Chemical Reactions

  • This compound can undergo reactions such as selective 1,4-addition of Grignard reagents .
  • It can also be used to synthesize rhodamines for live-cell imaging .
  • This compound can form centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic groups . Weak Cl⋯Cl interactions can further bridge these dimers, leading to infinite chains .

Scientific Research Applications

Environmental Science

Pesticide Metabolite
6-Chloronicotinic acid is recognized as a significant metabolite of neonicotinoid pesticides such as imidacloprid. It is formed through the oxidative cleavage of imidacloprid, making it a critical component in assessing the environmental impact of these chemicals. Studies have indicated that 6-CNA can persist in soil and water systems, raising concerns over its ecological effects and potential toxicity to non-target organisms .

Biodegradation Studies
Research has identified bacterial strains capable of mineralizing this compound, converting it into less harmful substances. For instance, a study isolated a strain from imidacloprid-contaminated soils that could hydrolytically dechlorinate 6-CNA to 6-hydroxynicotinic acid, which is then further metabolized . This finding highlights the potential for bioremediation strategies using native microbial communities to mitigate pesticide pollution.

Biochemical Applications

Biomonitoring Tool
Recent advancements have utilized this compound as a biomarker in human health studies. It can be detected in urine and hair samples, providing insights into exposure levels to neonicotinoids . The ability to measure 6-CNA concentrations allows researchers to assess the risk associated with pesticide exposure and develop appropriate health risk management strategies.

Pharmaceutical Research

Drug Development
In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various compounds, including potential therapeutic agents targeting nicotinic receptors. Its structural similarity to nicotinic acid makes it a candidate for developing drugs aimed at treating neurological disorders or conditions involving cholinergic dysfunction.

Material Science

Organic Electronics
The compound has been investigated for its role in organic electronics, particularly in the development of organic field-effect transistors (OFETs). Its polar nature contributes to the resolution of pesticide mixtures in analytical applications . The integration of 6-CNA into electronic materials could enhance device performance due to its unique chemical properties.

Data Summary Table

Application Area Details References
Environmental ScienceMetabolite of neonicotinoids; persistent in ecosystems; biodegradation potential
Biochemical ApplicationsBiomarker for human exposure monitoring; detected in biological samples
Pharmaceutical ResearchIntermediate for drug synthesis targeting nicotinic receptors
Material ScienceUsed in organic electronics; enhances pesticide mixture resolution

Case Studies

  • Biodegradation Case Study
    A study published in PubMed detailed the isolation of a bacterium capable of degrading this compound from contaminated soil. The research demonstrated that this strain could effectively convert 6-CNA into less toxic metabolites, emphasizing its potential use in bioremediation efforts .
  • Biomonitoring Case Study
    Research on biomonitoring highlighted the significance of measuring this compound levels in human tissues as part of exposure assessments related to pesticide use. This study provided critical insights into how environmental chemicals are absorbed and their implications for public health .
  • Toxicity Assessment Case Study
    A comprehensive toxicity assessment was conducted on neonicotinoids, revealing that imidacloprid could form this compound as a degradation product. This study underscored the need for evaluating both parent compounds and their metabolites when assessing ecological risks .

Mechanism of Action

The mechanism of action of 6-chloronicotinic acid involves its interaction with specific molecular targets and pathways. In the context of neonicotinoids, it acts on the central nervous system of insects by interfering with the transmission of stimuli. This is achieved through the blockage of nicotinic acetylcholine receptors, leading to the disruption of neural signaling .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

6-Hydroxynicotinic Acid (6-HNA)

  • Structure and Properties: 6-HNA (C₆H₅NO₃, molecular weight 139.11) replaces the chlorine atom in 6-CNA with a hydroxyl group. This substitution increases polarity and reduces environmental persistence compared to 6-CNA .
  • Degradation Pathway : In Bradyrhizobiaceae SG-6C, 6-HNA is further metabolized via the nicotinic acid (NA) pathway. It undergoes reduction to 1,4,5,6-tetrahydro-6-oxonicotinate (THON), which is funneled into the TCA cycle . This contrasts with aerobic bacteria like Pseudomonas spp., which hydroxylate 6-HNA to 2,6-dihydroxynicotinate .
  • Environmental Role : Unlike 6-CNA, 6-HNA is a natural intermediate in bacterial vitamin B3 metabolism, making its degradation pathways evolutionarily conserved .

2-Chloro-1,3-thiazole-5-carboxylic Acid (2-CTA)

  • Structure and Properties: 2-CTA (C₄H₂ClNO₂S, molecular weight 163.58) is a metabolite of thiamethoxam and other thiazolyl neonicotinoids. Its thiazole ring and chlorine substituent confer distinct chemical reactivity compared to 6-CNA’s pyridine backbone .
  • Degradation and Detection: 2-CTA and its glycine conjugate (2-CTA-gly) are biomarkers for human exposure to thiazolyl neonicotinoids. Detection methods include LC-MS/MS with acidic mobile phases, similar to 6-CNA .

Nicotinic Acid (NA)

  • Structural Comparison: NA (C₆H₅NO₂, molecular weight 123.11) lacks the chlorine and hydroxyl substituents of 6-CNA and 6-HNA. It is a vitamin (B3) and a natural substrate for bacterial catabolism .
  • Metabolic Pathways: NA degradation in Azorhizobium caulinodans involves hydroxylation and decarboxylation steps, differing from the reductive pathway observed for 6-HNA in SG-6C .

Degradation Mechanisms and Microbial Adaptations

Enzymatic Dechlorination

  • 6-CNA-Specific Enzymes : The Cch2 chlorohydrolase in SG-6C hydrolyzes 6-CNA to 6-HNA with 70% efficiency in heterologous E. coli systems . This enzyme belongs to the metal-dependent hydrolase superfamily, sharing <35% sequence identity with atrazine-degrading enzymes like AtzA .
  • Horizontal Gene Transfer : The cch2 gene resides on a 139 kb integrative and conjugative element (ICE), enabling its spread among soil bacteria. Similar ICE-mediated gene transfer is observed in Mesorhizobium loti for symbiotic nitrogen fixation .

Contrasting Microbial Pathways

  • Aerobic vs. Anaerobic Degradation : While SG-6C employs a reductive pathway for 6-HNA, Eubacterium barkeri anaerobically reduces 6-HNA to THON via a nickel-dependent enzyme .
  • Metabolic Inefficiencies : Some bacteria (e.g., Leifsonia PC-21) cometabolize imidacloprid without producing 6-CNA, highlighting variability in microbial pathways .

Analytical Methods and Detection

Chromatographic Techniques

  • HPLC and LC-MS/MS : 6-CNA requires acidic mobile phases (0.1% acetic acid) for optimal LC-MS detection, while 6-HNA and 2-CTA are analyzed under similar conditions . Detection limits for 6-CNA in biological matrices range from 0.01–0.05 mg/kg .
  • Spectrophotometry : First-order derivative UV spectrophotometry distinguishes 6-CNA from acetamiprid at 269 nm and 218 nm, respectively .

Comparative Detection Limits

Compound Method Detection Limit Reference
6-CNA QuEChERS-UPLC-MS/MS 0.01 mg/kg
6-HNA LC-MS 0.6 ppm
2-CTA LC-MS/MS 0.1 ng/mL

Environmental and Toxicological Implications

  • Persistence : 6-CNA accumulates in soils and aquatic systems due to its moderate water solubility (20°C: ~0.5 mg/mL) and resistance to abiotic degradation . In contrast, 6-HNA is rapidly mineralized by bacteria .
  • Toxicity: 6-CNA is implicated in chronic toxicity to non-target organisms, whereas 6-HNA and NA are less toxic due to their roles in natural metabolic pathways .

Biological Activity

6-Chloronicotinic acid (6-CNA) is a chlorinated derivative of nicotinic acid that has garnered attention for its biological activities, particularly in the context of environmental science and biochemistry. This compound is primarily studied for its role as a metabolite of the insecticide imidacloprid and its interactions with various biological systems. This article summarizes the biological activity of 6-CNA, highlighting its metabolic pathways, effects on biomolecules, and potential applications in bioremediation.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6_6H4_4ClN1_1O2_2
  • Molecular Weight : 157.56 g/mol
  • IUPAC Name : 6-chloropyridine-3-carboxylic acid

Metabolism and Biodegradation

Research has identified that certain bacteria can utilize 6-CNA as a carbon source, leading to its degradation. For instance, a strain of Bradyrhizobiaceae (designated SG-6C) was isolated from imidacloprid-contaminated soil and shown to hydrolytically dechlorinate 6-CNA to 6-hydroxynicotinic acid. This process is part of a broader nicotinic acid mineralization pathway, which was confirmed through growth assays and high-performance liquid chromatography (HPLC) analyses .

Table 1: Metabolic Pathways of this compound

Step Reaction Enzyme Involved
1Hydrolysis to 6-hydroxynicotinic acidThis compound chlorohydrolase (cch2)
2Further metabolism via nicotinic acid pathwayVarious enzymes in the nicotinic acid pathway

Interactions with Biomolecules

The biological activity of 6-CNA extends to its interactions with proteins and other biomolecules. Studies have shown that 6-CNA can affect the conformation of globular proteins such as albumin and hemoglobin. Using techniques like circular dichroism (CD) and fluorescence spectroscopy, it was demonstrated that the presence of imidacloprid and its metabolites, including 6-CNA, disrupts weak interactions among amino acids, leading to altered protein structures .

Case Study: Protein Binding Affinity

A comparative study on the binding modes of imidacloprid and its metabolites revealed that although 6-CNA is smaller than imidacloprid, it retains significant noncovalent interaction capabilities with proteins. This suggests potential implications for toxicity and bioavailability in non-target organisms exposed to these compounds .

Environmental Impact and Biomonitoring

Biomonitoring studies have detected elevated levels of 6-CNA in biological specimens from individuals exposed to pesticides, indicating its relevance as a biomarker for environmental exposure. The detection methods employed include analysis of urine and hair samples, which have shown correlations between exposure levels and indicators of DNA damage .

Table 2: Biomonitoring Data for this compound

Sample Type Detection Method Findings
UrineLC-MS/MSElevated levels in exposed individuals
HairHPLCCorrelation with pesticide exposure

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 6-CNA in environmental and biological matrices?

  • Methodology :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., 0.1% acetic acid) to enhance ionization efficiency for 6-CNA detection. Use [M−H]⁻ ions in negative mode for quantification, with calibration ranges of 0.01–5 mg/L and detection limits as low as 0.03 µg/L .
  • Gas Chromatography-Tandem MS (GC-MS/MS) : Employ solid-phase extraction (SPE) with Amberlite XAD-4 cartridges for urine samples, followed by derivatization to improve volatility. Achieve detection limits of 16 pg/mL with recovery rates >97% .
  • Ion Chromatography with Photoinduced Fluorescence Detection : Utilize post-column photoinduced derivatization for non-fluorescent analytes, enabling simultaneous detection of acetamiprid and 6-CNA with LODs of 0.025 µg/mL .

Q. What safety protocols are critical when handling 6-CNA in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Contain spills with inert materials (e.g., sand), collect residues in sealed containers, and avoid aqueous discharge to prevent environmental contamination .
  • Emergency Response : For accidental ingestion, rinse mouth without inducing vomiting. For eye exposure, flush with water for ≥15 minutes and seek immediate medical attention .

Advanced Research Questions

Q. How can bacterial strains like Bradyrhizobiaceae SG-6C elucidate 6-CNA biodegradation pathways?

  • Experimental Design :

  • Resting Cell Assays : Incubate SG-6C cells with 6-CNA (20 ppm) in minimal salt media (MSM) and monitor degradation via LC-MS. Observe transient accumulation of 6-hydroxynicotinic acid (6-HNA), confirming hydrolytic dechlorination .
  • Genomic Analysis : Identify candidate genes (e.g., cch2) encoding chlorohydrolases through BLAST alignment with homologs (e.g., atzA, trzN). Heterologously express cch2 in E. coli BL21-AI to validate enzymatic activity, achieving 70% 6-CNA conversion in 6 hours .
    • Data Interpretation : Compare metabolic intermediates (e.g., 6-HNA) with nicotinic acid (NA) catabolic pathways. Note SG-6C’s ability to mineralize NA via 1,4,5,6-tetrahydro-6-oxonicotinate (THON), suggesting shared degradation routes .

Q. What role do Integrative and Conjugative Elements (ICEs) play in horizontal gene transfer of 6-CNA degradation genes?

  • Methodology :

  • ICE Identification : Amplify genomic regions flanking cch2 using primers targeting tRNA integration sites. Confirm ICE excision via PCR and sequence alignments (e.g., 48 bp integration site in Bradyrhizobiaceae SG-6C) .
  • Functional Analysis : Compare ICE-associated genes (e.g., integrases, relaxases) with known ICEs (e.g., Mesorhizobium loti symbiosis island). Demonstrate conjugative transfer potential using mating assays with recipient strains .
    • Contradiction Analysis : While ICEs are common in pesticide-degrading bacteria, SG-6C’s ICE lacks direct homologs to characterized herbicide degradation clusters (e.g., linA, opdA), suggesting novel evolutionary adaptations .

Q. How do environmental factors influence the photocatalytic degradation of 6-CNA?

  • Experimental Approach :

  • TiO₂ Catalyst Optimization : Assess degradation efficiency under UV light (λ = 365 nm) with varying pH (acidic conditions enhance 6-CNA adsorption). Monitor byproducts (e.g., 6-chloronicotinaldehyde) via LC-APCI-MS .
  • Kinetic Studies : Calculate pseudo-first-order rate constants (k) for 6-CNA degradation. Note discrepancies in half-lives between pure solutions (e.g., 112 minutes) and soil matrices due to organic matter interference .
    • Data Challenges : Address recovery rate variability (e.g., 82% for LLE-GC-MS vs. >95% for SPE-LC-MS) by standardizing extraction protocols across studies .

Properties

IUPAC Name

6-chloropyridine-3-carboxylic acid
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InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UAWMVMPAYRWUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClNO2
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DSSTOX Substance ID

DTXSID6063775
Record name 6-Chloronicotinic acid
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Molecular Weight

157.55 g/mol
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CAS No.

5326-23-8
Record name 6-Chloronicotinic acid
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Synthesis routes and methods I

Procedure details

A sludge of 50 g of CH2Cl2, 10 g of Et3N and 9.1 g of isocinchomeronic acid-N-oxide was placed in an autoclave. Under 4.5 atu. and at 65° C., a mixture of 10.2 g of Ac2O, 5 g of Et3N and 50 g of CH2Cl2 was additionally pumped in. At the end of the addition, the reaction mixture was processed as in Example 1. The yield was 40.8 percent of 2-chloro-5-pyridine carboxylic acid (6-chloronicotinic acid) and 44.2 percent of 2-hydroxy-5-pyridine carboxylic acid (6-hydroxynicotinic acid).
Quantity
9.1 g
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reactant
Reaction Step One
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10.2 g
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50 g
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5 g
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50 g
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10 g
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Synthesis routes and methods II

Procedure details

36.6 g of Ac2O, 60 g of Et3N and 600 g of CH2Cl2 were placed in a flask and heated at 40° C. 36.6 of isocinchomeronic acid-N-oxide was added in portions. After a further 1.5 hours, NaOH (10 percent) was added while strongly stirring until the final pH reached 13. The phases were separated. The CH2Cl2 -solution was dried with solid NaOH and was kept for the next batch. The aqueous solution was acidified with concentrated HCl (final pH was about 2). The product obtained hereby was sucked off, washed and dried. The yield was 54.2 percent of 2-chlor-5-pyridine carboxylic acid (6-chloronicotinic acid) and 37.7 percent of 2-hydroxy-5-pyridine carboxylic acid (6-hydroxynicotinic acid).
Name
Quantity
36.6 g
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Quantity
600 g
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60 g
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Synthesis routes and methods III

Procedure details

This example proceeded as in Example 1, but with use of 500 g of CH2Cl2 and 0.3 mole of triethylamine. The yield of 13.9 g of product mixture (content of nicotinic derivatives was 98.5 percent; the ratio of ClNS/HNS was 64/36) corresponded to a yield of 58.1 percent of 6-chloronicotinic acid and 32.7 percent of 6-hydroxynicotinic acid, related to the amount of isocinchomeronic acid-N-oxide used.
Quantity
0.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ClNS
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0 (± 1) mol
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Quantity
500 g
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Synthesis routes and methods IV

Procedure details

This example proceeded as in Example 1, but the reaction was carried out at 0° to 5° C. the bath used had 25.5 g of Ac2O, 20 g of Et3N, 350 g of CH2Cl2 and 18.3 of isocinchomeronic acid-N-oxide. The yield was 53.8 percent of 6-chloronicotinic acid (2-chloro-5-pyridine carboxylic acid), and 39.0 percent of 6-hydroxynicotinic acid (2-hydroxy-5-pyridine-carboxylic acid).
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
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Quantity
20 g
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0 (± 1) mol
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0 (± 1) mol
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Quantity
350 g
Type
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Retrosynthesis Analysis

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